1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring fused with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by cyclization of a suitable precursor, such as a β-keto ester or a hydrazine derivative.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and pyrazole rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.
Scientific Research Applications
1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
1-methyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 1-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern and the presence of both oxadiazole and pyrazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-4-3-5-10(8-9)13-16-17-14(21-13)15-12(20)11-6-7-19(2)18-11/h3-8H,1-2H3,(H,15,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDPZCARPQCBSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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